3-bromo-5-chloro-2-methyl-1H-indole
Description
3-Bromo-5-chloro-2-methyl-1H-indole (molecular formula: C₉H₇BrClN, molecular weight: 244.52 g/mol) is a halogenated indole derivative featuring bromine and chlorine substituents at positions 3 and 5, respectively, and a methyl group at position 2.
Properties
Molecular Formula |
C9H7BrClN |
|---|---|
Molecular Weight |
244.51 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrClN/c1-5-9(10)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3 |
InChI Key |
XIPQEJRYHXIQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-methyl-1H-indole typically involves the bromination and chlorination of 2-methylindole. One common method includes the following steps:
Bromination: 2-methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-2-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole oxides or reduction to form indole derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted indoles, indole oxides, and biaryl compounds .
Scientific Research Applications
3-bromo-5-chloro-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2-methyl-1H-indole involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and functional groups. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes and biological outcomes .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 3-bromo-5-chloro-2-methyl-1H-indole and related indole derivatives:
Physical and Chemical Properties
- Melting Points : Sulfonylated indoles (e.g., ) exhibit higher melting points (e.g., >195°C) due to strong intermolecular forces from the sulfonyl group. In contrast, the target compound’s methyl and halogen substituents likely result in a lower melting point (<150°C), akin to simpler halogenated indoles .
- Lipophilicity : The logP value of this compound is estimated to be higher than methoxy-substituted analogs (e.g., compound 79 in ) but lower than triazole derivatives (e.g., 9c in ), impacting membrane permeability in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
